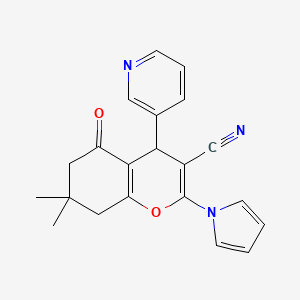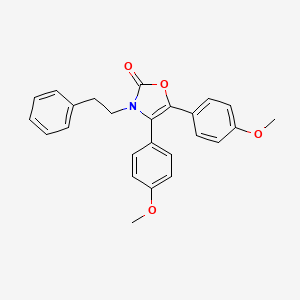
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom, a methoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated benzothiazole is reacted with methanol in the presence of a base to introduce the methoxy group.
Nitrobenzamide Formation: The final step involves the reaction of the methoxylated benzothiazole with 2-nitrobenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Uniqueness
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10ClN3O4S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-12-7-13-10(6-9(12)16)17-15(24-13)18-14(20)8-4-2-3-5-11(8)19(21)22/h2-7H,1H3,(H,17,18,20) |
InChI Key |
OFECZAOJENRXBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11498071.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-fluorobenzyl)-1H-benzimidazole](/img/structure/B11498077.png)
![11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11498088.png)
![4-cyclohexyl-13-(methoxymethyl)-11-methyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11498099.png)
![3-phenyl-5-propyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498115.png)

![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498129.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11498150.png)
![4-[6-(4-fluorophenyl)-4,4-dimethyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline](/img/structure/B11498158.png)

![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B11498170.png)
![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![N-{2-[(Adamantan-1-YL)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11498178.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)
